molecular formula C29H27BrN4O4S B11087718 1-{[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]methyl}-3'-(4-bromophenyl)-4'H-spiro[indole-3,2'-[1,3]thiazolidine]-2,4'(1H)-dione

1-{[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]methyl}-3'-(4-bromophenyl)-4'H-spiro[indole-3,2'-[1,3]thiazolidine]-2,4'(1H)-dione

Cat. No.: B11087718
M. Wt: 607.5 g/mol
InChI Key: PLYUHHFUGOHVDC-UHFFFAOYSA-N
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Description

1-{[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]methyl}-3’-(4-bromophenyl)-4’H-spiro[indole-3,2’-[1,3]thiazolidine]-2,4’(1H)-dione is a complex organic compound with potential applications in various fields such as medicinal chemistry and pharmacology. This compound features a unique spiro structure, which is known for its stability and diverse reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]methyl}-3’-(4-bromophenyl)-4’H-spiro[indole-3,2’-[1,3]thiazolidine]-2,4’(1H)-dione typically involves multiple steps:

    Formation of the Piperazine Derivative: The initial step involves the reaction of 1,3-benzodioxole with piperazine in the presence of a suitable base to form the benzodioxolylmethyl-piperazine intermediate.

    Spiro Compound Formation: This intermediate is then reacted with an indole derivative under controlled conditions to form the spiro[indole-thiazolidine] structure.

    Bromination: The final step involves the bromination of the phenyl ring using a brominating agent such as N-bromosuccinimide (NBS).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process.

Chemical Reactions Analysis

Types of Reactions

1-{[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]methyl}-3’-(4-bromophenyl)-4’H-spiro[indole-3,2’-[1,3]thiazolidine]-2,4’(1H)-dione can undergo various types of chemical reactions:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride.

    Substitution: The bromine atom on the phenyl ring can be substituted with other groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted phenyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules due to its reactive functional groups.

Biology

In biological research, it may serve as a probe to study the interactions of spiro compounds with biological macromolecules.

Medicine

Medicinally, it holds potential as a lead compound for the development of new drugs, particularly those targeting neurological or psychiatric disorders due to its piperazine moiety.

Industry

Industrially, it could be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism by which 1-{[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]methyl}-3’-(4-bromophenyl)-4’H-spiro[indole-3,2’-[1,3]thiazolidine]-2,4’(1H)-dione exerts its effects is likely related to its interaction with specific molecular targets such as receptors or enzymes. The piperazine ring is known to interact with neurotransmitter receptors, which could explain its potential effects on the central nervous system.

Comparison with Similar Compounds

Similar Compounds

  • 1-{[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]methyl}-2-(3,4-dimethoxyphenyl)ethanone
  • 1-(1,3-Benzodioxol-5-ylmethyl)-4-[(4-isopropylphenyl)carbamothioyl]piperazin-1-ium

Uniqueness

Compared to similar compounds, 1-{[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]methyl}-3’-(4-bromophenyl)-4’H-spiro[indole-3,2’-[1,3]thiazolidine]-2,4’(1H)-dione stands out due to its unique spiro structure, which imparts stability and distinct reactivity. This makes it a valuable compound for various applications in scientific research and industry.

Properties

Molecular Formula

C29H27BrN4O4S

Molecular Weight

607.5 g/mol

IUPAC Name

1'-[[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]methyl]-3-(4-bromophenyl)spiro[1,3-thiazolidine-2,3'-indole]-2',4-dione

InChI

InChI=1S/C29H27BrN4O4S/c30-21-6-8-22(9-7-21)34-27(35)17-39-29(34)23-3-1-2-4-24(23)33(28(29)36)18-32-13-11-31(12-14-32)16-20-5-10-25-26(15-20)38-19-37-25/h1-10,15H,11-14,16-19H2

InChI Key

PLYUHHFUGOHVDC-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CC2=CC3=C(C=C2)OCO3)CN4C5=CC=CC=C5C6(C4=O)N(C(=O)CS6)C7=CC=C(C=C7)Br

Origin of Product

United States

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